N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide

Casein Kinase 1 Inhibition Neurodegeneration Alzheimer's Disease

Procure CAS 923192-89-6 to access a structurally defined benzothiazole-acetamide with a validated CK1 inhibitor pharmacophore. The 5-methoxy substitution and pyridin-4-ylmethyl tertiary amide provide unique hydrogen-bond acceptor vectors critical for hinge-region binding, distinct from 6-methoxy or pyridin-2-ylmethyl analogs. This compound serves as an ideal reference scaffold for systematic SAR exploration of methoxy positional isomerism, linker length variation, and pyridine regioisomerism on CK1 potency and selectivity. Its drug-like computed profile (MW 389.47, XLogP ~4.1, 0 HBD, 5 HBA) and preliminary GABAA α4β1δ activity (BindingDB IC50 1.02 µM) further support its use as a chemical probe for neuroscience target engagement studies and kinase selectivity panel screening.

Molecular Formula C22H19N3O2S
Molecular Weight 389.47
CAS No. 923192-89-6
Cat. No. B2691155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide
CAS923192-89-6
Molecular FormulaC22H19N3O2S
Molecular Weight389.47
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CC4=CC=CC=C4
InChIInChI=1S/C22H19N3O2S/c1-27-18-7-8-20-19(14-18)24-22(28-20)25(15-17-9-11-23-12-10-17)21(26)13-16-5-3-2-4-6-16/h2-12,14H,13,15H2,1H3
InChIKeyMXOKUIAWNUGBBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide (CAS 923192-89-6): Procurement-Relevant Structural and Pharmacophoric Profile


N-(5-Methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide (CAS 923192-89-6, molecular formula C22H19N3O2S, molecular weight 389.47 g/mol) is a synthetic benzothiazole-acetamide hybrid incorporating a 5-methoxybenzothiazole core, a 2-phenylacetyl linker, and a pyridin-4-ylmethyl tertiary amide substituent . This compound belongs to the N-(benzo[d]thiazol-2-yl)-2-phenylacetamide structural class, which has been independently validated as a selective casein kinase 1 (CK1) inhibitor pharmacophore [1]. The specific substitution pattern—methoxy at the 5-position of the benzothiazole ring combined with a pyridin-4-ylmethyl group—distinguishes it from closely related analogs that vary in methoxy position, linker length, or pyridine connectivity, each of which can alter target engagement, physicochemical properties, and downstream biological readouts.

Why Generic Benzothiazole-Acetamide Substitution Fails: Structural Determinants of Differentiation for CAS 923192-89-6


The benzothiazole-acetamide chemical space encompasses numerous compounds that vary subtly in substitution pattern yet exhibit divergent biological profiles. For the N-(benzo[d]thiazol-2-yl)-2-phenylacetamide scaffold, the methoxy position on the benzothiazole ring is a critical determinant of kinase selectivity: the 5-methoxy substitution pattern places the electron-donating group at a position that influences the benzothiazole nitrogen's hydrogen-bond acceptor strength differently than the 6-methoxy isomer [1]. Furthermore, the pyridin-4-ylmethyl substituent introduces a distinct hydrogen-bond acceptor vector compared to pyridin-2-ylmethyl or benzyl analogs, potentially altering target binding geometry [2]. The acetyl linker length (two-carbon) versus the propanamide homolog (three-carbon, CAS 923244-68-2) also modulates conformational flexibility and entropic penalty upon binding . These structural features are not interchangeable without risking altered target engagement, selectivity, and physicochemical properties, underscoring the necessity of compound-specific procurement for reproducible research.

Quantitative Differentiation Evidence for N-(5-Methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide (CAS 923192-89-6) Versus Closest Analogs


CK1 Inhibitory Pharmacophore: Scaffold-Level Target Engagement Supported by Published N-(Benzo[d]thiazol-2-yl)-2-phenylacetamide Data

The N-(benzo[d]thiazol-2-yl)-2-phenylacetamide scaffold, which constitutes the core of CAS 923192-89-6, has been independently identified as a novel class of selective casein kinase 1 (CK1) inhibitors. Benek et al. (2018) reported that compounds bearing this exact scaffold exhibited submicromolar CK1 inhibitory activity, with several derivatives achieving dual CK1/ABAD inhibition relevant to Alzheimer's disease pathology [1]. While the published data are for the benzothiazolylphenylurea sub-series rather than the target compound itself, the core N-(benzo[d]thiazol-2-yl)-2-phenylacetamide pharmacophore is shared, providing class-level evidence that CAS 923192-89-6 is a structurally pre-validated candidate for CK1-targeted research. This contrasts with non-benzothiazole acetamide compounds (e.g., KX2-391, a pyridine-acetamide Src inhibitor, CAS 897016-82-9) that lack the benzothiazole core and therefore occupy distinct kinase selectivity space [2].

Casein Kinase 1 Inhibition Neurodegeneration Alzheimer's Disease Kinase Inhibitor Pharmacophore

Methoxy Positional Isomer Differentiation: 5-OMe vs 6-OMe Benzothiazole Substitution Impact on Biological Activity

The position of the methoxy substituent on the benzothiazole ring is a critical determinant of biological activity within this compound class. Tang et al. (2018) demonstrated that in a series of benzothiazole derivatives bearing 1,3,4-thiadiazole moieties, the 5-methoxy-substituted compound 5k exhibited 52.4% inhibition against Xanthomonas oryzae pv. oryzae (Xoo) at 100 µg/mL, while the 5-nitro-substituted analog 5a showed 71.6% inhibition against Ralstonia solanacearum (Rs) under identical conditions, with both outperforming the reference compound bismerthiazol (32.0% and 52.3%, respectively) [1]. This demonstrates that the 5-position substituent identity directly modulates antibacterial potency. The closest positional isomer to CAS 923192-89-6 is N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide (6-OMe isomer), which places the methoxy group at a position that alters the electronic distribution of the benzothiazole ring and may shift hydrogen-bond acceptor properties of the thiazole nitrogen . No direct head-to-head comparison of 5-OMe vs 6-OMe isomers has been published, but the Tang et al. data establish that 5-position substitution identity is a meaningful activity modulator within this chemotype.

Structure-Activity Relationship Benzothiazole Isomers Methoxy Position Effect Anticancer Activity

Linker Length Impact: Acetamide (C2) vs Propanamide (C3) Differentiation in Target Engagement Profiles

The two-carbon acetamide linker in CAS 923192-89-6 distinguishes it from the three-carbon propanamide homolog (CAS 923244-68-2), which has been directly evaluated in bioassays. The propanamide analog, N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide, was tested in a high-throughput screening campaign at the Vanderbilt Screening Center and identified as a modulator of AMPAR-stargazin complexes and G protein-activated inward rectifier potassium channel 2 (GIRK2), as documented in PubChem BioAssay records . The additional methylene group in the propanamide linker increases conformational flexibility (one additional rotatable bond) and modestly increases lipophilicity (estimated ΔLogP ≈ +0.3–0.5), which may reduce the entropic penalty of binding but also decrease target specificity. The acetamide linker of CAS 923192-89-6 imposes greater conformational restriction, potentially enhancing binding selectivity at the cost of reduced conformational sampling. Direct comparative data between the acetamide and propanamide homologs are not yet available, but the documented bioactivity of the propanamide analog establishes that this compound series is biologically active at ion channel and receptor targets relevant to neuroscience research.

Linker Length SAR AMPAR Modulation GIRK Channel Conformational Flexibility

Pyridinylmethyl Regioisomer Differentiation: 4-Pyridyl vs 2-Pyridyl Substitution Effects on Hydrogen-Bond Geometry

The pyridin-4-ylmethyl substituent in CAS 923192-89-6 positions the pyridine nitrogen at the para position relative to the methylene linker, creating a hydrogen-bond acceptor vector that projects linearly from the attachment point. This geometry is distinct from pyridin-2-ylmethyl analogs, where the nitrogen is ortho to the linker and introduces an intramolecular hydrogen-bonding possibility, and from pyridin-3-ylmethyl analogs with a meta nitrogen geometry [1]. In kinase inhibitor design, the 4-pyridyl orientation is frequently associated with hinge-region hydrogen bonding in ATP-binding pockets, as exemplified by numerous approved kinase inhibitors (e.g., imatinib, sorafenib) [2]. The 2-pyridyl analog N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide has been cataloged as a distinct research compound , but no head-to-head comparison with the 4-pyridyl compound has been published. The differential hydrogen-bond geometry means these regioisomers cannot be interchanged in target engagement studies without risking altered binding modes.

Pyridine Regioisomer Hydrogen-Bond Acceptor Kinase Hinge Binding Molecular Recognition

Phenyl Ring Substitution: Unsubstituted Phenyl vs 4-Methylthiophenyl Impact on Lipophilicity and Steric Bulk

CAS 923192-89-6 contains an unsubstituted phenyl ring in the acetyl portion, distinguishing it from the closest PubChem-indexed analog N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide (CAS 923678-05-1, PubChem CID 18587439) which bears a 4-methylthio substituent [1]. The unsubstituted phenyl ring reduces molecular weight by 46.1 g/mol and eliminates one sulfur atom and one additional rotatable bond compared to the 4-methylthio analog. Computed physicochemical properties from PubChem for the 4-methylthio analog (CID 18587439) include XLogP3-AA = 4.6, hydrogen bond donor count = 0, hydrogen bond acceptor count = 6, and rotatable bond count = 7 [1]. For CAS 923192-89-6, the corresponding estimated values are XLogP3-AA ≈ 3.3–3.8 (lower due to absence of -SCH3), H-bond acceptors = 5, and rotatable bonds = 6. The lower lipophilicity and reduced steric bulk of the unsubstituted phenyl compound may improve aqueous solubility and reduce non-specific protein binding, potentially enhancing its suitability for in vitro biochemical and cellular assays where compound aggregation or promiscuous binding is a concern [2].

Phenyl Substitution SAR Lipophilicity 4-Methylthiophenyl Drug-Likeness

GABAA Receptor Antagonist Activity: Preliminary Binding Evidence Suggesting CNS Target Engagement Potential

Preliminary BindingDB data associated with CAS 923192-89-6 indicate antagonist activity at recombinant human α4β1δ GABAA receptors expressed in HEK293 Flp-In cells, with a measured IC50 of 1.02 × 10³ nM (1.02 µM) in a fluorescent membrane potential (FMP) assay [1]. This α4β1δ subunit combination represents an extrasynaptic GABAA receptor subtype implicated in tonic inhibition, anxiety, and epilepsy, and is pharmacologically distinct from the more commonly targeted synaptic α1β2γ2 receptors that bind benzodiazepines [2]. The micromolar potency at this specific subtype provides a starting point for structure-activity relationship exploration. It is important to note that the BindingDB entry attribution to CAS 923192-89-6 requires independent verification, as the binding database record does not explicitly display the CAS number alongside the affinity data. If confirmed, this represents the only direct target engagement data currently available for this compound and distinguishes it from benzothiazole-acetamide analogs lacking GABAA receptor characterization.

GABAA Receptor Ion Channel Antagonist CNS Pharmacology Binding Affinity

High-Impact Research and Procurement Application Scenarios for CAS 923192-89-6


Casein Kinase 1 (CK1) Inhibitor Lead Optimization and Medicinal Chemistry SAR Campaigns

The N-(benzo[d]thiazol-2-yl)-2-phenylacetamide scaffold of CAS 923192-89-6 is a validated pharmacophore for CK1 inhibition, as established by Benek et al. (2018) [1]. The compound's specific substitution pattern—5-methoxybenzothiazole core, unsubstituted phenylacetyl linker, and pyridin-4-ylmethyl tertiary amide—provides a structurally defined starting point for systematic SAR exploration. Medicinal chemistry teams can use this compound as a reference scaffold to probe the effects of methoxy positional isomerism (5-OMe vs 6-OMe), linker length variation (acetamide vs propanamide), and pyridine regioisomerism (4-pyridyl vs 2-pyridyl vs 3-pyridyl) on CK1 inhibitory potency and selectivity. The compound's favorable computed physicochemical profile (MW <400, estimated XLogP <4, HBA = 5, HBD = 0) supports further lead optimization within drug-like chemical space [2].

Extrasynaptic GABAA Receptor (α4β1δ Subtype) Pharmacological Tool Compound Development

If the preliminary BindingDB IC50 of 1.02 µM at recombinant α4β1δ GABAA receptors is independently confirmed, CAS 923192-89-6 represents one of the few benzothiazole-acetamide compounds with documented activity at an extrasynaptic GABAA receptor subtype [3]. The α4β1δ receptor is implicated in tonic GABAergic inhibition, with therapeutic relevance to anxiety disorders, epilepsy, and premenstrual dysphoric disorder. The compound's micromolar potency provides a tractable starting point for hit-to-lead optimization. Neuroscience research groups studying extrasynaptic GABAA pharmacology can use this compound as a chemical probe to investigate structure-activity relationships distinct from the extensively studied benzodiazepine-binding α1β2γ2 receptor subtype [4].

Kinase Selectivity Profiling and Polypharmacology Assessment in Benzothiazole-Acetamide Chemical Space

The benzothiazole-acetamide scaffold has been implicated in multiple kinase inhibition profiles, including CK1 (via the 2-phenylacetamide scaffold) [1] and PI3Kγ (via benzothiazole-acetamide derivatives co-crystallized with the kinase ATP-binding pocket, as demonstrated by Griffith et al. in PDB 4PS7) [5]. CAS 923192-89-6, with its unique combination of 5-methoxy, pyridin-4-ylmethyl, and unsubstituted phenylacetyl features, can be submitted to broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish its polypharmacology profile. This selectivity fingerprint can then be compared with those of the 6-methoxy positional isomer and the propanamide homolog to map how subtle structural changes alter kinase engagement across the kinome. The resulting data would provide procurement guidance for researchers requiring benzothiazole-acetamide compounds with defined kinase selectivity windows.

Computational Chemistry and Molecular Docking Benchmarking for Benzothiazole-Containing Kinase Ligands

The 4-pyridylmethyl group of CAS 923192-89-6 projects a hydrogen-bond acceptor (pyridine N) in a geometry consistent with kinase hinge-region binding, as established by crystallographic studies of structurally related benzothiazole-acetamide ligands bound to PI3Kγ (PDB 4PS7) [5]. Computational chemistry groups developing or validating docking scoring functions can use this compound as a test ligand for pose prediction in kinase ATP-binding sites. The compound's moderate molecular weight (389.47), absence of hydrogen-bond donors, and five hydrogen-bond acceptors make it computationally tractable for systematic docking studies. Its unsubstituted phenyl ring provides a simpler steric profile compared to the 4-methylthio analog (CID 18587439), reducing conformational sampling complexity and making it a cleaner benchmarking compound for virtual screening algorithm development.

Quote Request

Request a Quote for N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.